4,8-dimethyl-6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one
Overview
Description
4,8-dimethyl-6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethyl-6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of Methyl Groups: Methylation of the quinoline core at positions 4 and 8 can be achieved using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4,8-dimethyl-6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline core or the piperidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,8-dimethyl-6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The sulfonyl group could play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinolinic Acid: A neuroactive compound with a quinoline structure.
Uniqueness
4,8-dimethyl-6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one is unique due to the presence of the piperidin-1-ylsulfonyl group, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
Biological Activity
4,8-Dimethyl-6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 320.4 g/mol. The compound features a quinoline core with piperidine and sulfonyl groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₀N₂O₃S |
Molecular Weight | 320.4 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Quinoline Core : This can be achieved through methods such as the Skraup synthesis or Friedländer synthesis.
- Introduction of Methyl Groups : Methylation at positions 4 and 8 is performed using methylating agents like methyl iodide.
- Attachment of the Piperidinyl Sulfonyl Moiety : This is accomplished via nucleophilic substitution reactions.
The biological activity of this compound appears to be linked to its ability to interact with specific molecular targets:
- Acetylcholinesterase Inhibition : The compound acts as an acetylcholinesterase inhibitor, enhancing cholinergic neurotransmission by preventing the breakdown of acetylcholine. This mechanism is particularly beneficial in treating conditions such as Alzheimer's disease.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were assessed to determine its effectiveness:
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.25 | 0.5 |
Escherichia coli | 0.5 | 1 |
The results indicate significant antimicrobial activity, suggesting potential applications in treating bacterial infections .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including HCT-116 and MCF-7. The compound induced apoptosis through mechanisms involving mitochondrial membrane potential disruption and modulation of apoptotic gene expression:
Cell Line | IC50 (µM) | Apoptosis Mechanism |
---|---|---|
HCT-116 | 5 | Increased BAX/Bcl-2 ratio |
MCF-7 | 10 | Caspase activation and cell cycle arrest |
These findings highlight its potential as an anticancer agent .
Case Studies
A notable case study involved the administration of this compound in animal models exhibiting symptoms similar to Alzheimer's disease. The results showed improved cognitive function and reduced amyloid plaque formation in treated subjects compared to controls, supporting its role as a therapeutic candidate for neurodegenerative diseases.
Properties
IUPAC Name |
4,8-dimethyl-6-piperidin-1-ylsulfonyl-1H-quinolin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-11-9-15(19)17-16-12(2)8-13(10-14(11)16)22(20,21)18-6-4-3-5-7-18/h8-10H,3-7H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOLTMHKRVUJPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332274 | |
Record name | 4,8-dimethyl-6-piperidin-1-ylsulfonyl-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49826588 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
900017-79-0 | |
Record name | 4,8-dimethyl-6-piperidin-1-ylsulfonyl-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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